1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Lipophilicity Drug-likeness ADME prediction

Researchers often face inconsistent bioassay data due to hygroscopic free base variability. This pre-formed hydrochloride salt (CAS 1221724-40-8) eliminates counterion uncertainty. - Defined stoichiometry ensures precise IC₅₀/EC₅₀ determinations. - Enhanced ambient stability vs. free base (CAS 926227-25-0) simplifies weighing. - ≥95% purity from multiple suppliers reduces batch-to-batch variability.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 1221724-40-8
Cat. No. B13244103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
CAS1221724-40-8
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCCC1=C(OC2=CC=CC=C21)C(C)N.Cl
InChIInChI=1S/C12H15NO.ClH/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13;/h4-8H,3,13H2,1-2H3;1H
InChIKeyGVWDLNCTGYMKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine Hydrochloride: Overview


1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride (CAS 1221724-40-8) is a synthetic benzofuran derivative bearing a primary amine at the α‑position of the 2‑substituent and an ethyl group at the 3‑position of the benzofuran core [1]. The compound is supplied predominantly as the hydrochloride salt (molecular formula C₁₂H₁₆ClNO, molecular weight 225.71 g·mol⁻¹, purity ≥95%) and is catalogued as a versatile small‑molecule scaffold by multiple chemical suppliers including Enamine (product number EN300‑51328) and Biosynth [2]. Its computed physicochemical descriptors—XLogP3‑AA of 2.4, topological polar surface area of 39.2 Ų, and a single hydrogen‑bond donor—place it within lead‑like chemical space suitable for fragment‑based drug discovery and hit‑to‑lead optimisation campaigns [3].

Satisfies Rule-of-Three fragment criteria for screening libraries
Enantiopure (R)-form available for chiral synthesis workflows
Hydrochloride salt ensures defined stoichiometry for quantitative bioassays

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine HCl: Substitution Risks


Benzofuran‑2‑yl ethanamine derivatives are not interchangeable building blocks: the nature of the 3‑position substituent on the benzofuran ring materially alters lipophilicity, conformational flexibility, and downstream reactivity. The target compound’s 3‑ethyl group increases calculated logP by approximately 0.9 log units relative to the unsubstituted 1‑(benzofuran‑2‑yl)ethanamine and adds one additional rotatable bond compared with the 3‑methyl analog [1][2]. These differences influence LogD‑dependent properties such as passive membrane permeability (LogD at pH 7.4 = 1.63 for the target free base vs. an estimated lower value for the 3‑methyl congener) [3]. Furthermore, the hydrochloride salt form (CAS 1221724‑40‑8) provides distinct handling advantages—including defined stoichiometry, improved ambient stability, and higher aqueous solubility—compared with the free base (CAS 926227‑25‑0), which is critical for reproducible weighing, dissolution, and biological assay preparation . Selecting an incorrect analog or salt form therefore introduces uncontrolled variables in SAR studies, cellular assays, and scale‑up workflows.

3-ethyl substitution
3-methyl or unsubstituted analog
Lipophilicity and rotatable bond differences may shift ADME and conformational profiles
HCl salt
Free base
Defined stoichiometry and ambient stability critical for reproducible weighing; free base pH-dependent solubility may introduce assay variability
2-yl-ethanamine regiochemistry
3-yl-methanamine regioisomer
Chiral α-carbon present only in 2-yl scaffold; replacing regioisomer removes stereochemical handle for asymmetric synthesis

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine HCl: Comparative Evidence


Enhanced Lipophilicity from 3-Ethyl Substitution

The target compound's 3‑ethyl substituent confers an XLogP3‑AA of 2.4 for the (R)‑enantiomer free base, compared with an estimated XLogP3 of approximately 1.5–1.7 for the unsubstituted 1‑(benzofuran‑2‑yl)ethanamine (C₁₀H₁₁NO, MW 161.20) [1]. The increased lipophilicity translates to a measured LogD at pH 7.4 of 1.63 for the free base, which falls within the optimal range (LogD 1–3) for passive membrane permeability while the less lipophilic 3‑methyl analog (LogD estimated below 1.0 at pH 7.4) may exhibit reduced cell penetration in Caco‑2 or PAMPA models [2]. This 0.9–1.0 log unit difference in XLogP3 corresponds to an approximately 8‑ to 10‑fold difference in octanol‑water partition coefficient.

Lipophilicity shift
Reported
Target: XLogP3 2.4, LogD 1.63
Unsubstituted: XLogP3 ≈1.5; Δ +0.9 log units
Supports lipophilicity-driven ADME ranking
Computed values; LogD predicted
Lipophilicity Drug-likeness ADME prediction

Conformational Flexibility via Extra Rotatable Bond

The target compound possesses two rotatable bonds (the ethyl C–C bond plus the ethanamine C–N bond), whereas the 3‑methyl analog (1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride, CAS 1172557-88-8, MW 211.69) contains only one rotatable bond because the methyl group lacks a C–C bond [1][2]. This additional degree of torsional freedom can be advantageous for induced‑fit binding to protein pockets that require the ethyl group to adopt specific gauche or anti conformations. The increased heavy atom count (14 vs. 13 for the methyl analog) also modestly raises molecular complexity without breaching lead‑like thresholds (MW remains < 250 Da) [1].

Conformational flexibility
Reported
Target: 2 rotatable bonds, 14 heavy atoms
3-Methyl analog: 1 rotatable bond, 13 heavy atoms
Conformational sampling may differ in docking studies
Computed from PubChem
Conformational analysis Rotatable bonds Ligand efficiency

Hydrochloride Salt Advantages over Free Base

The hydrochloride salt (CAS 1221724‑40‑8, MW 225.71) is the preferred form for procurement when aqueous solubility and long‑term storage stability are required. The free base (CAS 926227‑25‑0, MW 189.25) has a calculated LogD at pH 5.5 of −0.03, indicating very low lipophilicity under mildly acidic conditions, but its LogD rises to 1.63 at pH 7.4, suggesting that the free base may exhibit pH‑dependent solubility that complicates DMSO stock preparation and aqueous dilution [1]. The hydrochloride salt provides a single, defined counterion stoichiometry that eliminates batch‑to‑batch variability in salt content and hygroscopicity, which is critical for quantitative pharmacology where precise compound concentration is essential . Suppliers including Biosynth and Leyan list the hydrochloride salt at ≥95% purity .

Salt form selection
Reported
HCl salt: defined stoichiometry, ambient stable
Free base: LogD shift −0.03 to 1.63 with pH
Assay gravimetric accuracy may be compromised with free base
LogD predicted; purity from supplier COA
Salt form selection Solubility Assay reproducibility

Regiochemistry: 2-yl-Ethanamine vs. 3-yl-Methanamine Scaffolds

The target compound places the primary amine on the α‑carbon of the ethyl group at the benzofuran 2‑position, creating a 1‑(benzofuran‑2‑yl)ethan‑1‑amine scaffold. This regiochemistry is distinct from the 3‑yl‑methanamine isomers such as [(2‑ethyl‑1‑benzofuran‑3‑yl)methyl](methyl)amine hydrochloride (CAS 1052545‑07‑9, same molecular formula C₁₂H₁₆ClNO, same MW 225.71) [1]. The 2‑yl‑ethanamine architecture enables chiral resolution into (R)‑ and (S)‑enantiomers (the (R)‑enantiomer is catalogued as PubChem CID 29889879), whereas the 3‑yl‑methanamine scaffold lacks a chiral center adjacent to the benzofuran ring [2]. This stereochemical handle is valuable for asymmetric synthesis of enantiopure drug candidates. Additionally, the 2‑position amine can undergo reductive amination, amide coupling, and sulfonamide formation with distinct steric and electronic profiles compared with the 3‑yl regioisomer .

Regiochemistry advantage
Class-level
2-yl-ethanamine: chiral α-carbon present
3-yl-methanamine: achiral scaffold
Enantioselective synthesis requires 2-yl regioisomer
Structural comparison; reactivity inferred
Regiochemistry Synthetic utility Building block

Supplier-Verified Purity and Fragment-Likeness

The target compound is commercially available at ≥95% purity from multiple independent suppliers including Enamine (via ChemBase, product EN300‑51328), Biosynth (via CymitQuimica), and Leyan (product 2007661 for the HCl salt) [1]. Its computed TPSA of 39.2 Ų and LogP of 2.55–3.44 (depending on calculation method) place it within the Rule‑of‑Three (RO3) guidelines for fragment‑based screening (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2]. In contrast, the unsubstituted analog 1‑(benzofuran‑2‑yl)ethanamine (MW 161.20, TPSA 39.2 Ų) has a lower LogP (~1.5) that may reduce its suitability for hydrophobic protein pockets . The availability of both the racemic mixture and the resolved (R)‑enantiomer (PubChem CID 29889879) from research chemical suppliers further distinguishes this scaffold from simpler benzofuran amine building blocks that lack commercial enantiopure options [2].

Fragment suitability
Reported
RO3 compliant; purity ≥95% from multiple vendors
Unsubstituted analog: limited enantiopure options
Immediately deployable fragment for library screening
Supplier COA; PubChem computed RO3
Fragment-based drug discovery Quality control Procurement specification

Electronic Effects of 3-Position Substitution on Benzofuran

The 3‑ethyl group is an electron‑donating substituent that increases the electron density of the benzofuran π‑system through inductive (+I) and hyperconjugative effects. This contrasts with 3‑halo‑substituted analogs (e.g., 5‑bromobenzofuran‑2‑yl derivatives, which have demonstrated IC₅₀ values of 8.2 μM in enzyme inhibition assays, vs. 29.6 μM for the unsubstituted benzofuran‑2‑yl parent in the same series) where electron‑withdrawing groups alter π‑stacking energetics and target affinity [1]. Although direct quantitative affinity data for the 3‑ethyl compound are not available in published literature, the class‑level SAR indicates that 3‑position substitution is a critical determinant of benzofuran bioactivity, and the 3‑ethyl group provides a distinct electronic environment (Hammett σₚ for ethyl ≈ −0.15) compared with hydrogen (σₚ = 0) or methyl (σₚ ≈ −0.17) [2]. This electronic modulation may be exploited in lead optimisation to tune π‑cation or π–π interactions with aromatic residues in enzyme active sites or receptor binding pockets.

Electronic modulation
Class-level
3-ethyl: electron-donating (σₚ ≈ −0.15)
May support π-stacking affinity tuning in SAR
Class-level SAR; no direct target data
Electronic effects π–π stacking Structure-activity relationships

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine HCl: Application Scenarios


Fragment-Based Drug Discovery Library Expansion

With an XLogP3‑AA of 2.4, TPSA of 39.2 Ų, and MW below 250 Da (free base), this compound satisfies all Rule‑of‑Three (RO3) criteria for fragment screening libraries [1]. The commercial availability at ≥95% purity from multiple suppliers (Enamine, Biosynth, Leyan) in both racemic and enantiopure (R)‑forms [2] makes it a logistically practical fragment for immediate deployment in SPR, NMR, or DSF‑based primary screens. Its 3‑ethyl substitution provides a distinct shape and electrostatic signature compared with the more common 3‑methyl or unsubstituted benzofuran fragments, increasing library diversity.

Chiral Building Block for Asymmetric Synthesis

The presence of a chiral α‑carbon adjacent to the benzofuran ring, combined with the commercial availability of the resolved (R)‑enantiomer (PubChem CID 29889879, Defined Atom Stereocenter Count = 1) [1], enables this scaffold to serve as a chiral pool starting material for diastereoselective syntheses. The 2‑yl‑ethanamine regiochemistry permits derivatisation via amide coupling, reductive amination, or sulfonamide formation without racemisation when using the enantiopure form, which is advantageous over achiral 3‑yl‑methanamine regioisomers [2].

SAR Exploration of Hydrophobic Binding Pockets

The enhanced lipophilicity conferred by the 3‑ethyl group (LogD pH 7.4 = 1.63) [1] makes this compound particularly suited for probing hydrophobic sub‑pockets in targets such as monoamine GPCRs, cytochrome P450 enzymes, or kinases where benzofuran‑containing ligands have demonstrated nanomolar affinity in published series [2]. The compound's electronic profile (electron‑donating 3‑ethyl group) can be systematically compared with 3‑halo or 3‑hydrogen analogs to establish SAR at the benzofuran 3‑position, a strategy supported by class‑level evidence showing 3.6‑fold potency differences between substituted and unsubstituted benzofuran‑2‑yl derivatives [3].

Reproducible Compound Handling for Assay Development

The hydrochloride salt form (CAS 1221724‑40‑8) provides defined stoichiometry and ambient storage stability, eliminating the batch‑to‑batch variability in hygroscopicity and counterion content that complicates quantitative pharmacology when using the free base [1]. This is critical for laboratories conducting dose‑response assays (IC₅₀/EC₅₀ determinations) where precise compound concentration is essential for reproducible pharmacology. The computed LogD shift from −0.03 (pH 5.5) to 1.63 (pH 7.4) for the free base [2] further underscores the value of the pre‑formed HCl salt for aqueous buffer preparations at physiological pH.

Application
Selection Property
Validation Focus
Fragment library expansion
RO3-compliant fragment; commercial enantiopure availability
Confirm purity and identity by LC-MS/NMR
Chiral building block
α-chiral 2-yl-ethanamine scaffold
Validate enantiomeric purity by chiral HPLC
SAR hydrophobic pockets
3-ethyl enhanced lipophilicity
Assess target binding affinity shifts with 3-substitution
Assay preparation
Defined HCl salt stoichiometry
Check gravimetric accuracy and solubility in assay buffer
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